molecular formula C13H14N4O4S B4618440 N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE

N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE

Cat. No.: B4618440
M. Wt: 322.34 g/mol
InChI Key: VFFIIYQEZFBWCE-UHFFFAOYSA-N
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Description

N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazole ring followed by the introduction of the benzoxadiazole moiety. Common reagents used in these reactions include nitriles, hydrazines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an isoxazole ring and a benzoxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-13(2,3)10-7-11(15-20-10)17-22(18,19)9-6-4-5-8-12(9)16-21-14-8/h4-7H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFIIYQEZFBWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Reactant of Route 3
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Reactant of Route 4
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Reactant of Route 5
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
Reactant of Route 6
N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE

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